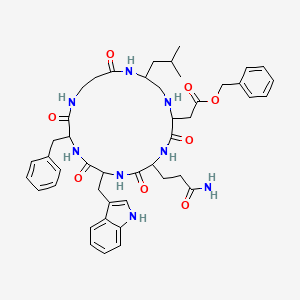
1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentyl group and a deoxyribofuranuronamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide involves multiple steps, starting with the preparation of the purine base. The purine base is typically synthesized through the reaction of adenine with various alkylating agents under basic conditions . The cyclopentyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the deoxyribofuranuronamide moiety using a glycosylation reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the synthesis and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine nucleosides .
Aplicaciones Científicas De Investigación
1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to nucleic acids, influencing their structure and function. It can inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes such as DNA replication and transcription . The exact molecular targets and pathways vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol: A similar compound with a propanol group instead of a cyclopentyl group.
(6-Amino-9H-purin-9-yl)methanol: Another related compound with a methanol group.
Uniqueness
1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the deoxyribofuranuronamide moiety differentiates it from other purine nucleosides, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
35920-40-2 |
|---|---|
Fórmula molecular |
C15H20N6O4 |
Peso molecular |
348.36 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopentyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C15H20N6O4/c16-12-8-13(18-5-17-12)21(6-19-8)15-10(23)9(22)11(25-15)14(24)20-7-3-1-2-4-7/h5-7,9-11,15,22-23H,1-4H2,(H,20,24)(H2,16,17,18)/t9-,10+,11-,15+/m0/s1 |
Clave InChI |
ISNMLOJARGEFLK-BQVMBELUSA-N |
SMILES isomérico |
C1CCC(C1)NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1CCC(C1)NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


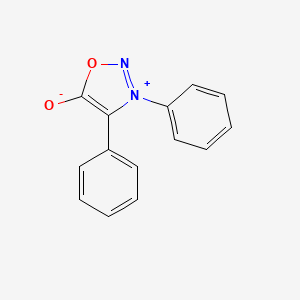
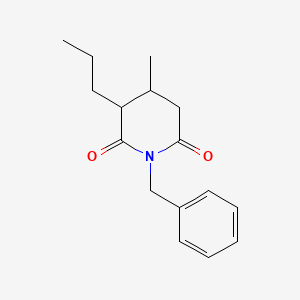

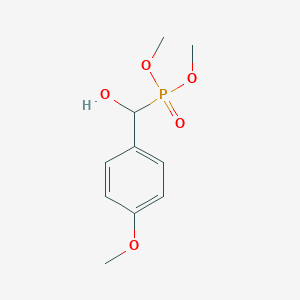
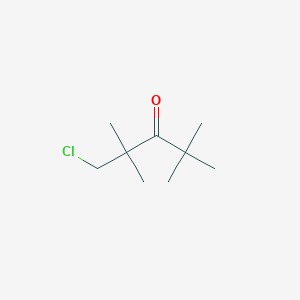

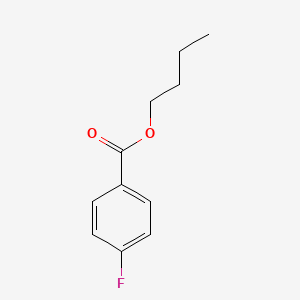
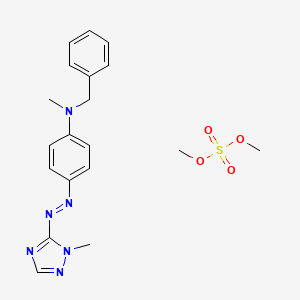
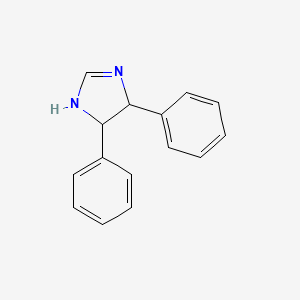
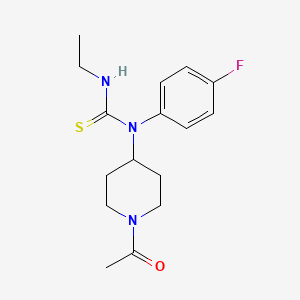

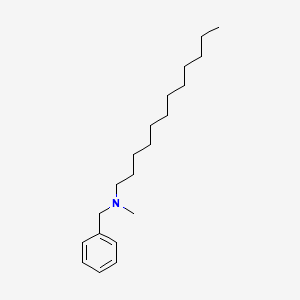
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
